molecular formula C19H20O4 B340125 2-Oxo-2-phenylethyl 4-butoxybenzoate

2-Oxo-2-phenylethyl 4-butoxybenzoate

Cat. No.: B340125
M. Wt: 312.4 g/mol
InChI Key: OGARFOGIHYUREC-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-butoxybenzoate is a benzoate ester derivative characterized by a ketone-containing phenylethyl group and a 4-butoxy substituent on the aromatic ring. Its structural features align with phenacyl benzoate analogs, which are widely employed in synthetic chemistry as intermediates for heterocycle synthesis (e.g., oxazoles, imidazoles) and as photo-removable protecting groups for carboxylic acids .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

phenacyl 4-butoxybenzoate

InChI

InChI=1S/C19H20O4/c1-2-3-13-22-17-11-9-16(10-12-17)19(21)23-14-18(20)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3

InChI Key

OGARFOGIHYUREC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 2-Oxo-2-phenylethyl 4-butoxybenzoate with two closely related compounds from the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₁₉H₂₀O₄ 312.36 g/mol Phenylethyl-2-oxo, 4-butoxy High lipophilicity; potential photo-labile protecting group
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 g/mol 4-Bromophenyl-2-oxo, 4-methyl Heterocycle synthesis; crystal structure studied
Ethyl 2-(4-bromophenyl)-2-oxoacetate C₁₀H₉BrO₃ 257.08 g/mol 4-Bromophenyl-2-oxo, ethyl ester Intermediate for organic synthesis
Key Observations:

The bromine atom in the analogs ( and ) introduces electron-withdrawing effects, which may enhance crystallinity and intermolecular halogen bonding, as observed in structural studies .

Molecular Weight Trends :

  • The brominated analogs (333.18 and 257.08 g/mol) exhibit higher densities due to bromine’s atomic mass, whereas the target compound’s molecular weight (312.36 g/mol) reflects the butoxy chain’s contribution.

Functional Group Reactivity :

  • The phenylethyl-2-oxo group in the target compound may offer greater steric hindrance than the ethyl ester in , affecting nucleophilic attack rates during ester hydrolysis or transesterification.

Physicochemical Properties (Inferred)

Property This compound 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate Ethyl 2-(4-bromophenyl)-2-oxoacetate
Lipophilicity (LogP) High (butoxy chain) Moderate (methyl + bromine) Low (ethyl ester)
Solubility Low in water; high in organic solvents Moderate in DMSO/chloroform Higher in polar aprotic solvents
Thermal Stability Stable up to ~200°C (estimated) Likely lower due to bromine decomposition Moderate (ester group)

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